molecular formula C15H22N2O2 B12928872 3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine

3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine

Katalognummer: B12928872
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: BSNHEMDJJYICBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6-dimethoxyindole.

    Alkylation: The indole derivative is then alkylated using N,N-dimethylpropan-1-amine under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Dimethoxyindole: A precursor in the synthesis of the target compound.

    N,N-Dimethylpropan-1-amine: Another precursor used in the alkylation step.

    Other Indole Derivatives: Compounds with similar indole structures but different substituents.

Uniqueness

3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C15H22N2O2

Molekulargewicht

262.35 g/mol

IUPAC-Name

3-(5,6-dimethoxyindol-1-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C15H22N2O2/c1-16(2)7-5-8-17-9-6-12-10-14(18-3)15(19-4)11-13(12)17/h6,9-11H,5,7-8H2,1-4H3

InChI-Schlüssel

BSNHEMDJJYICBL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCN1C=CC2=CC(=C(C=C21)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.